N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946312-06-7
Cat. No.: VC11939534
Molecular Formula: C21H13ClF6N2O2
Molecular Weight: 474.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946312-06-7 |
|---|---|
| Molecular Formula | C21H13ClF6N2O2 |
| Molecular Weight | 474.8 g/mol |
| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H13ClF6N2O2/c22-16-3-1-2-12(6-16)10-30-11-13(4-5-18(30)31)19(32)29-17-8-14(20(23,24)25)7-15(9-17)21(26,27)28/h1-9,11H,10H2,(H,29,32) |
| Standard InChI Key | PYPYZLGYBKMJKM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Introduction
Synthesis Methods
The synthesis of such compounds often involves multi-step reactions, including condensation reactions, alkylation, and amidation. These processes require careful control of reaction conditions to achieve high yields and purity.
-
Step 1: Formation of the pyridine ring through condensation reactions.
-
Step 2: Introduction of the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions.
-
Step 3: Attachment of the chlorophenylmethyl moiety through alkylation.
Biological Activity
Compounds with similar structures may exhibit biological activities such as enzyme inhibition or receptor binding, which can be evaluated through in vitro assays and molecular docking studies.
-
Enzyme Inhibition: Potential targets include kinases or other enzymes involved in disease pathways.
-
Receptor Binding: Interaction with G-protein coupled receptors (GPCRs) or other receptors could influence various physiological processes.
Research Findings and Applications
While specific research findings on N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide are not available, compounds with similar structures have shown promise in areas like anti-inflammatory therapy and anticancer research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume